![molecular formula C21H24N2O4 B2896515 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate CAS No. 1351595-20-4](/img/structure/B2896515.png)
3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate
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Description
Scientific Research Applications
Synthesis and Labeling
Research has been conducted on the synthesis and labeling of compounds structurally related to "3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate." For example, the synthesis of carbon-14 and tritium-labeled glyburide, which shares structural motifs with the specified compound, has been explored to understand its metabolic pathways and distribution within biological systems (R. Hsi, 1973).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of compounds similar to "3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate" have been analyzed using various techniques. Studies have focused on understanding the influence of intermolecular interactions on molecular geometry, as seen in the analysis of N-3-hydroxyphenyl-4-methoxybenzamide (Sedat Karabulut et al., 2014).
Antibacterial Applications
The antibacterial properties of 3-Methoxybenzamide derivatives have been investigated, revealing their potential as potent inhibitors of bacterial cell division proteins such as FtsZ. This research highlights the synthesis and characterization of analogues with improved pharmaceutical properties, offering insights into developing new antibacterial agents (D. Haydon et al., 2010).
Prodrug Forms for Enhanced Stability
Studies on phenyl carbamate esters derived from N-substituted 2-aminobenzamides have explored their utility as prodrug forms. These efforts aim to protect phenolic drugs against first-pass metabolism, demonstrating the relevance of chemical stability and release mechanisms in drug development (K. Thomsen & H. Bundgaard, 1993).
Anticholinesterase Inhibitors
The synthesis and characterization of novel cholinesterase inhibitors based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been reported. This research underscores the potential of structurally similar compounds in treating diseases like Alzheimer's by inhibiting enzymes responsible for neurotransmitter degradation (Weiming Luo et al., 2005).
properties
IUPAC Name |
[3-[(4-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-12-10-15(11-13-18)20(24)22-17-8-5-9-19(14-17)27-21(25)23-16-6-3-2-4-7-16/h2-4,6-7,10-13,17,19H,5,8-9,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBNSJPXAWJMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate |
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